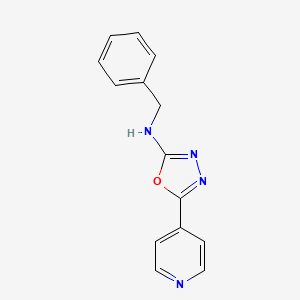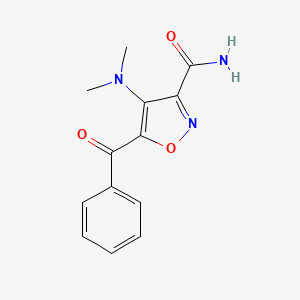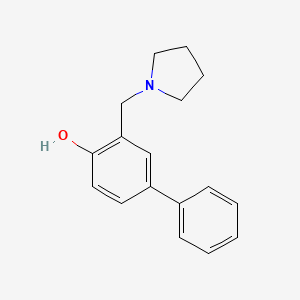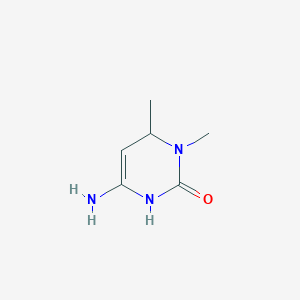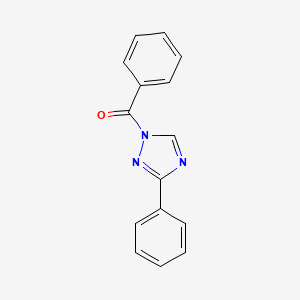
1-Benzoyl-3-phenyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-phenyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-phenyl-1,2,4-triazole can be synthesized through several methods. One common approach involves the oxidation of 3-benzyl-1,2,4-triazoles . The Beckmann rearrangement of the oximes of 1-phenyl-3-benzoyl-1,2,4-triazole is another method used to prepare this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-3-phenyl-1,2,4-triazole undergoes various chemical reactions, including hydrolysis and oxidation. For instance, the neutral hydrolysis of this compound in aqueous solutions has been studied extensively .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of various intermediate compounds, while oxidation typically results in the formation of the desired triazole derivative.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-phenyl-1,2,4-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Benzoyl-3-phenyl-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. For instance, the compound’s hydrolysis in aqueous solutions involves interactions with water molecules and added alcohols, affecting the rate of reaction . The exact molecular pathways and targets can vary depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3-phenyl-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical and biological properties.
1,2,4-Triazoles: Other derivatives in this category, such as 1-phenyl-3-hydroxy-1,2,4-triazole, share some similarities but also have unique properties and applications.
Uniqueness: this compound stands out due to its specific structural features and the resulting chemical reactivity and biological activities
Eigenschaften
CAS-Nummer |
79746-00-2 |
|---|---|
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
phenyl-(3-phenyl-1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C15H11N3O/c19-15(13-9-5-2-6-10-13)18-11-16-14(17-18)12-7-3-1-4-8-12/h1-11H |
InChI-Schlüssel |
RWZKIUVDWMAQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=N2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
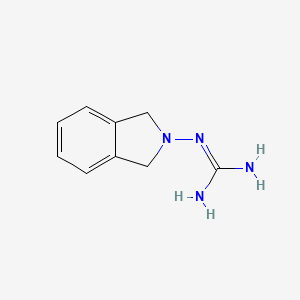
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)

